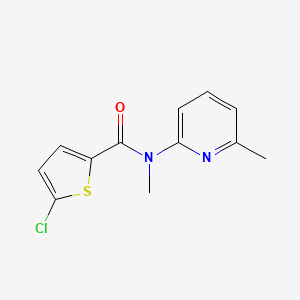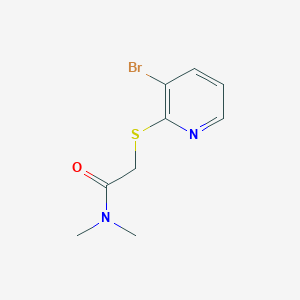![molecular formula C10H10BrN3S B7593945 3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine](/img/structure/B7593945.png)
3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is a pyridine derivative that contains a thiomethyl group and a methylimidazole group.
Aplicaciones Científicas De Investigación
3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine has been extensively studied for its potential applications in various scientific research fields. It has shown promising results in the development of new drugs, as it exhibits potent inhibitory activity against certain enzymes and receptors. This compound has also been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine is still under investigation. However, it is believed that this compound exerts its effects by interacting with specific enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that 3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins. This compound has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been shown to have anti-microbial activity against certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine in lab experiments is its potent inhibitory activity against certain enzymes and receptors. This makes it a useful tool for investigating the role of these enzymes and receptors in various biological processes. However, one limitation of using this compound is its potential toxicity, which may affect the results of experiments.
Direcciones Futuras
There are several future directions for the study of 3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine. One potential direction is the development of new drugs based on this compound. Its potent inhibitory activity against certain enzymes and receptors makes it a promising candidate for drug development. Another direction is the investigation of its potential applications in the treatment of various diseases, such as cancer and inflammation. Finally, future studies may focus on the optimization of the synthesis method to improve the yield and purity of the final product.
Métodos De Síntesis
The synthesis of 3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine involves the reaction between 2-bromo-3-nitropyridine and 1-methylimidazole-2-thiol in the presence of sodium hydride. The reaction takes place in anhydrous dimethylformamide (DMF) at a temperature of 60°C for 24 hours. The final product is obtained by filtration and purification through chromatography.
Propiedades
IUPAC Name |
3-bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3S/c1-14-6-5-12-9(14)7-15-10-8(11)3-2-4-13-10/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENRXKHXGPHKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CSC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate](/img/structure/B7593886.png)


![2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7593903.png)


![Ethyl 2-[cyclohexyl-[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate](/img/structure/B7593926.png)

![1-cyano-N-[[4-(2-methoxyphenoxy)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B7593933.png)


